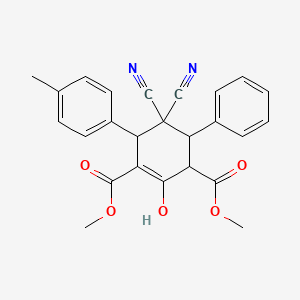
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenyl-1-cyclohexene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenyl-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenyl-1-cyclohexene-1,3-dicarboxylate (CAS Number: 1212208-56-4) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 430.5 g/mol. Its structure includes two cyano groups, a hydroxyl group, and multiple phenyl substituents, which contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of cyano and hydroxyl groups enhances its reactivity, allowing it to participate in various biochemical pathways. Research indicates that it may influence enzyme activity and receptor interactions, although the exact mechanisms remain under investigation.
Antioxidant Properties
This compound has been studied for its antioxidant properties . Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound can scavenge free radicals effectively.
Anticancer Activity
Research has indicated potential anticancer activity through the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis. The specific pathways affected include those related to cell cycle regulation and programmed cell death.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , which can be beneficial in treating conditions characterized by chronic inflammation. It appears to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (by approximately 50% at a concentration of 10 µM) compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -
Oxidative Stress Assessment :
In another study focusing on oxidative stress, the compound was tested against hydrogen peroxide-induced oxidative damage in neuronal cells. Results indicated that pre-treatment with the compound significantly reduced markers of oxidative stress (such as malondialdehyde levels) by up to 30%.
Data Summary Table
属性
IUPAC Name |
dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-phenylcyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-15-9-11-17(12-10-15)21-19(24(30)32-3)22(28)18(23(29)31-2)20(25(21,13-26)14-27)16-7-5-4-6-8-16/h4-12,18,20-21,28H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNAOFDLFSVMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC=CC=C3)C(=O)OC)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














